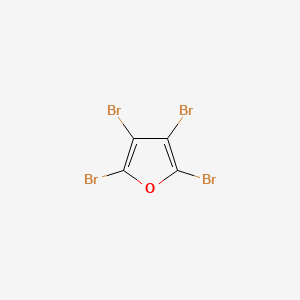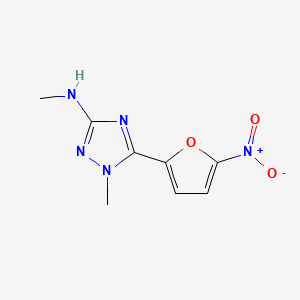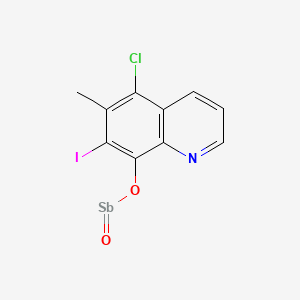
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- is a complex heterocyclic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with chlorine, iodine, methyl, and stibosooxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline core.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent in an acidic medium to produce quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline derivatives to tetrahydroquinolines.
Substitution: Halogen substituents (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
科学的研究の応用
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- has diverse applications in scientific research:
作用機序
The mechanism of action of Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It binds to metal ions, interfering with cellular processes and inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5-Chloro-8-quinolinol: Shares the quinoline core but lacks the iodine and stibosooxy groups.
5,7-Dichloro-8-quinolinol: Contains two chlorine substituents instead of chlorine and iodine.
8-Hydroxyquinoline: A simpler structure with only a hydroxyl group at the 8-position.
Uniqueness
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- is unique due to the presence of the stibosooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
35592-49-5 |
|---|---|
分子式 |
C10H6ClINO2Sb |
分子量 |
456.28 g/mol |
IUPAC名 |
(5-chloro-7-iodo-6-methylquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C10H7ClINO.O.Sb/c1-5-7(11)6-3-2-4-13-9(6)10(14)8(5)12;;/h2-4,14H,1H3;;/q;;+1/p-1 |
InChIキー |
FSAQRWKFXAQRBX-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C2=C(C(=C1I)O[Sb]=O)N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
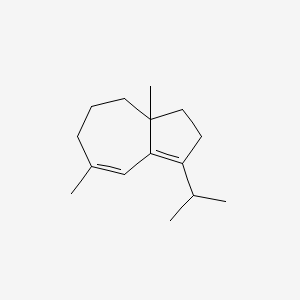
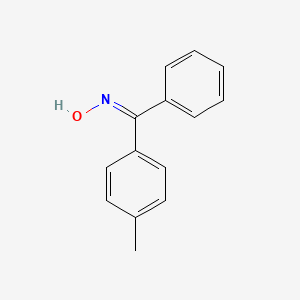


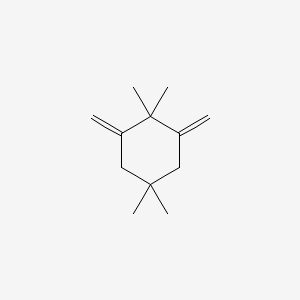
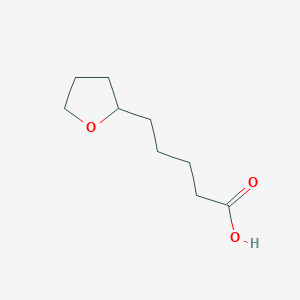
![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
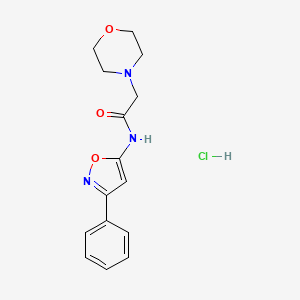

![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)

